molecular formula C17H15N3O3 B11192633 N-(1,3-benzodioxol-5-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11192633
M. Wt: 309.32 g/mol
InChI Key: XNXJPHBTCRQOIQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound is characterized by the presence of a benzodioxole group, an imidazo[1,2-a]pyridine core, and a carboxamide functional group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Construction of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under basic conditions.

    Coupling of the Benzodioxole and Imidazo[1,2-a]pyridine Units: The benzodioxole intermediate is then coupled with the imidazo[1,2-a]pyridine core using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXAMIDE lies in its specific targeting of glucose-starved tumor cells and its potential to disrupt mitochondrial function, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c1-11-4-5-20-9-13(19-16(20)6-11)17(21)18-8-12-2-3-14-15(7-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,18,21)

InChI Key

XNXJPHBTCRQOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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